molecular formula C9H11N4Na2O4+ B12344910 CID 156592273

CID 156592273

Cat. No.: B12344910
M. Wt: 285.19 g/mol
InChI Key: CKKARUUXKOELLG-UHFFFAOYSA-N
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Description

The compound with the identifier “CID 156592273” is a chemical entity listed in the PubChem database PubChem is a public repository for information on the biological activities of small molecules

Preparation Methods

The preparation of CID 156592273 involves specific synthetic routes and reaction conditions. The synthetic process typically includes the following steps:

    Initial Reaction: The starting materials undergo a series of chemical reactions under controlled conditions to form the desired intermediate compounds.

    Purification: The intermediate compounds are purified using techniques such as crystallization or chromatography to remove impurities.

    Final Synthesis: The purified intermediates are subjected to further chemical reactions to obtain the final compound, this compound.

    Industrial Production: On an industrial scale, the production of this compound involves optimizing the reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

CID 156592273 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

CID 156592273 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of CID 156592273 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context in which the compound is used .

Comparison with Similar Compounds

CID 156592273 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with similar chemical structures or functional groups. The comparison can be based on various factors, such as:

Properties

Molecular Formula

C9H11N4Na2O4+

Molecular Weight

285.19 g/mol

InChI

InChI=1S/C7H7N4O2.C2H4O2.2Na/c1-10-5-4(8-3-9-5)6(12)11(2)7(10)13;1-2(3)4;;/h3H,1-2H3;1H3,(H,3,4);;/q+1;;;

InChI Key

CKKARUUXKOELLG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.CN1C(=O)C2=NC=NC2=[N+](C1=O)C.[Na].[Na]

Origin of Product

United States

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